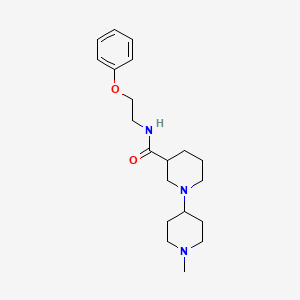![molecular formula C21H28N6O B5364802 N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364802.png)
N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways. This compound also interacts with specific receptors, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in neurological and cardiovascular functions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In neurological disorders, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood and cognitive function. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of using N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments is its specificity for certain proteins and enzymes, which allows for targeted inhibition of specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for research on N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of research is the development of this compound derivatives with improved efficacy and safety profiles. Another area of research is the investigation of this compound in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, further research is needed to elucidate the specific mechanisms of action of this compound in various diseases and to identify potential biomarkers for monitoring its therapeutic effects.
合成法
The synthesis method of N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 4-(2-amino-4-pyrimidinyl)piperazine with 3-ethylbenzoyl chloride and 1-pyrrolidinecarboxylic acid. The resulting product is this compound, which is a white crystalline solid with a molecular weight of 419.5 g/mol.
科学的研究の応用
N-(3-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting specific signaling pathways. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.
特性
IUPAC Name |
N-(3-ethylphenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-2-17-6-5-7-18(16-17)23-21(28)27-14-12-25(13-15-27)19-8-9-22-20(24-19)26-10-3-4-11-26/h5-9,16H,2-4,10-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXUITJIFBEAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({1-[(1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5364730.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5364735.png)
![4-ethyl-5-(4-piperidinylmethyl)-2-[4-(1H-pyrazol-1-yl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5364757.png)
![2-[2-(4-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5364759.png)
![4-amino-N-{4-[2-(3-fluorophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5364766.png)

![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(propionylamino)benzamide](/img/structure/B5364772.png)
![2-(2-methoxyphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5364779.png)
![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5364780.png)

![ethyl 4-{5-[2-(5-amino-4-cyano-1H-pyrazol-3-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5364799.png)
![2'-butyl-5'-chloro-1-[2-(1H-imidazol-4-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5364808.png)
